Nelfinavir Sulfoxide

Catalog No.
S877044
CAS No.
1041389-28-9
M.F
C32H45N3O5S
M. Wt
583.788
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelfinavir Sulfoxide

CAS Number

1041389-28-9

Product Name

Nelfinavir Sulfoxide

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C32H45N3O5S

Molecular Weight

583.788

InChI

InChI=1S/C32H45N3O5S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-41(40)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+,41?/m0/s1

InChI Key

RSOLVRGGAAUFHC-VSAYVLMCSA-N

SMILES

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O

Synonyms

(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide; USP Nelfinavir Related Compound A;

Nelfinavir Sulfoxide is an impurity of Nelfinavir Mesylate.

Nelfinavir Sulfoxide (CAS 1041389-28-9) is the primary oxidative degradation product of the HIV-1 protease inhibitor Nelfinavir. Officially designated as USP Nelfinavir Related Compound A and EP Impurity B, this compound is formed through the oxidation of the parent drug's thioether moiety. In pharmaceutical procurement and quality control, it functions not as an active pharmaceutical ingredient, but as an indispensable analytical reference standard. Procuring highly purified Nelfinavir Sulfoxide is mandatory for establishing stability-indicating high-performance liquid chromatography (HPLC) methods, executing forced degradation studies, and ensuring that commercial batches of Nelfinavir Mesylate comply with stringent regulatory impurity thresholds [1].

Substituting purified Nelfinavir Sulfoxide with a crude oxidized Nelfinavir mixture or relying on the parent API as a surrogate calibrator fundamentally compromises analytical integrity. In reversed-phase HPLC, the sulfoxide derivative exhibits a distinct relative retention time (RRT) and UV response factor compared to both the parent thioether and the secondary oxidation product, Nelfinavir Sulfone (Impurity C). Utilizing a crude mixture fails to provide the baseline chromatographic resolution required for system suitability tests, while surrogate calibration introduces significant quantitative errors at the 0.10% regulatory reporting limit. Only the exact, purified sulfoxide standard allows for precise Limit of Quantitation (LOQ) determination and accurate peak assignment [1].

Chromatographic Resolution for System Suitability

In stability-indicating RP-HPLC methods, Nelfinavir Sulfoxide (USP Related Compound A) exhibits a distinct relative retention time (RRT) compared to both the parent Nelfinavir API and secondary oxidation products like Nelfinavir Sulfone (Impurity C). While crude oxidation mixtures produce overlapping peaks, utilizing the purified sulfoxide standard guarantees baseline resolution (Rs > 1.5), which is a strict pharmacopeial system suitability requirement [1].

Evidence DimensionChromatographic Peak Resolution (Rs)
Target Compound DataPurified Nelfinavir Sulfoxide (Rs > 1.5 vs adjacent peaks)
Comparator Or BaselineCrude Nelfinavir oxidation mixture (overlapping peaks, Rs < 1.5)
Quantified DifferenceBaseline separation achieved only with pure reference standard calibration
ConditionsReversed-phase HPLC, stability-indicating method

Procuring the exact purified standard is mandatory to pass system suitability tests and accurately assign peaks during API batch release.

Primary Kinetic Marker for Oxidative Forced Degradation

During forced degradation studies (e.g., 3% H2O2 exposure), the thioether group of Nelfinavir is rapidly oxidized. Nelfinavir Sulfoxide forms as the primary degradation product, appearing significantly earlier and at higher concentrations than the secondary Nelfinavir Sulfone [1]. Tracking the sulfoxide provides the most sensitive kinetic marker for oxidative stress in formulation development.

Evidence DimensionOxidative Degradation Kinetics
Target Compound DataNelfinavir Sulfoxide (Primary degradant, rapid formation)
Comparator Or BaselineNelfinavir Sulfone (Secondary degradant, delayed formation)
Quantified DifferenceSulfoxide serves as the immediate kinetic marker for peroxide-induced degradation
ConditionsForced degradation (3% H2O2, oxidative stress)

Allows formulators to accurately track early-stage oxidative instability and optimize antioxidant excipients in the final drug product.

Response Factor Calibration for Regulatory Thresholds

Regulatory guidelines require reporting of impurities exceeding the 0.10% threshold. Because the UV absorption cross-section of the sulfoxide group differs from the parent thioether, using Nelfinavir base as a surrogate calibrator introduces quantitative error. Procuring the exact Nelfinavir Sulfoxide standard enables the determination of the precise relative response factor (RRF), ensuring that Limit of Quantitation (LOQ) measurements are accurate and compliant with EP/USP limits [1].

Evidence DimensionAnalytical Accuracy at Reporting Threshold
Target Compound DataDirect calibration with Nelfinavir Sulfoxide (High accuracy at <0.10% levels)
Comparator Or BaselineSurrogate calibration with Nelfinavir base (Quantitative error due to RRF mismatch)
Quantified DifferenceEliminates RRF-induced quantification errors at the 0.10% regulatory threshold
ConditionsUV-Vis detection in HPLC impurity profiling

Prevents false-positive or false-negative batch rejections by ensuring exact quantification of the impurity at trace regulatory limits.

API Batch Release and Quality Control Testing

Directly following from its role in system suitability and response factor calibration, Nelfinavir Sulfoxide is essential for routine RP-HPLC testing of Nelfinavir Mesylate batches. It ensures that oxidative impurities remain below the strict 0.10% to 0.15% regulatory thresholds prior to commercial release [1].

Forced Degradation and Stability Profiling

Because it is the primary kinetic marker for oxidative stress, this standard is required during the development of stability-indicating assays. It allows analytical chemists to map the degradation pathways of Nelfinavir under peroxide exposure and establish accurate shelf-life specifications [1].

Analytical Method Validation (AMV)

When transferring or validating new chromatographic methods, the purified sulfoxide standard is utilized to prove method specificity, determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ), and verify that the method can baseline-resolve closely eluting degradation products [1].

XLogP3

4.2

Dates

Last modified: 08-15-2023

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